Molecular Weight and Polar Surface Area Differentiation from Des-Bromo Analog
The bromine-driven increase in molecular weight relative to the non-brominated phenyl analog (ethyl 2-(isopropylamino)-2-phenylacetate, MW 221.30 g/mol) is +78.89 g/mol (+35.6%), while the topological polar surface area (tPSA) remains identical at 38.3 Ų. This means the target compound achieves higher lipophilicity without increasing hydrogen-bonding capacity, a favorable profile for crossing biological membranes. The computed XLogP3-AA of 3.3 versus an estimated 2.5 for the des-bromo analog represents a ΔXLogP of +0.8 log units [1][2].
| Evidence Dimension | Physicochemical property divergence |
|---|---|
| Target Compound Data | MW 300.19 g/mol; tPSA 38.3 Ų; XLogP3 3.3 |
| Comparator Or Baseline | Ethyl 2-(isopropylamino)-2-phenylacetate: MW 221.30 g/mol; XLogP3 ~2.5 |
| Quantified Difference | ΔMW +78.89 g/mol (+35.6%); ΔXLogP +0.8 |
| Conditions | Computed properties (PubChem/OEChem) |
Why This Matters
Higher lipophilicity with unchanged hydrogen-bonding profile is a defined advantage for passive membrane permeation in cell-based assays, a key parameter for compound selection in phenotypic screening campaigns.
- [1] PubChem. (2025). Ethyl 2-(4-bromophenyl)-2-((propan-2-yl)amino)acetate. Computed Properties: MW 300.19, XLogP3-AA 3.3, tPSA 38.3 Ų. View Source
- [2] PubChem. (2025). Ethyl 2-(isopropylamino)-2-phenylacetate (CID structure search). Estimated XLogP3 ~2.5, MW 221.30. View Source
